molecular formula C17H14I3NO4 B14703833 Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- CAS No. 24340-12-3

Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)-

Cat. No.: B14703833
CAS No.: 24340-12-3
M. Wt: 677.01 g/mol
InChI Key: IKZLMCTVWBUSDW-UHFFFAOYSA-N
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Description

Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- is a complex organic compound that features a benzylacetamido group attached to a triiodophenoxy moiety. This compound is notable for its unique structure, which includes three iodine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- typically involves multiple steps. One common method starts with the iodination of phenol to produce 2,4,6-triiodophenol. This intermediate is then reacted with benzylacetamide in the presence of a suitable catalyst to form the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- exerts its effects involves its interaction with specific molecular targets. The benzylacetamido group can form hydrogen bonds with biological molecules, while the triiodophenoxy moiety can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (3-(N-benzylacetamido)-2,4-diiodophenoxy)-
  • Acetic acid, (3-(N-benzylacetamido)-2,6-diiodophenoxy)-
  • Acetic acid, (3-(N-benzylacetamido)-4,6-diiodophenoxy)-

Uniqueness

The presence of three iodine atoms in acetic acid, (3-(N-benzylacetamido)-2,4,6-triiodophenoxy)- distinguishes it from similar compounds.

Properties

CAS No.

24340-12-3

Molecular Formula

C17H14I3NO4

Molecular Weight

677.01 g/mol

IUPAC Name

2-[3-[acetyl(benzyl)amino]-2,4,6-triiodophenoxy]acetic acid

InChI

InChI=1S/C17H14I3NO4/c1-10(22)21(8-11-5-3-2-4-6-11)16-12(18)7-13(19)17(15(16)20)25-9-14(23)24/h2-7H,8-9H2,1H3,(H,23,24)

InChI Key

IKZLMCTVWBUSDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=C(C(=C(C=C2I)I)OCC(=O)O)I

Origin of Product

United States

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